Physicochemical properties of {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine
Physicochemical properties of {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine
An In-depth Technical Guide to the Physicochemical Properties of {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine
Introduction: A Structural Overview
{3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine is a primary amine characterized by a substituted benzylamine core. The molecular architecture features a 4-methoxybenzylamine scaffold with a significant modification at the C3 position: a benzyloxymethyl group. This substituent, consisting of a benzyl group linked via an ether oxygen to a methyl group, profoundly influences the molecule's physicochemical landscape. Its large, non-polar nature introduces considerable steric bulk and lipophilicity, which contrasts with the more polar methoxy and aminomethyl functional groups.
This guide provides a detailed analysis of the predicted physicochemical properties of this compound, supported by established experimental protocols for their empirical determination. The insights are tailored for researchers in drug discovery and chemical synthesis, where a thorough understanding of these properties is paramount for predicting molecular behavior, from solubility and membrane permeability to metabolic stability and synthetic strategy.
Compound Identification
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Systematic (IUPAC) Name: {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine
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Molecular Formula: C₁₆H₁₉NO₂
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Molecular Weight: 257.33 g/mol
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Canonical SMILES: COC1=C(C=C(C=C1)CN)COCC2=CC=CC=C2
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InChI: InChI=1S/C16H19NO2/c1-18-16-10-12(11-17)7-8-14(16)13-19-15-13-5-3-2-4-6-13/h2-10H,11,13,15,17H2,1H3
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InChIKey: UWHCKQGMWHDAPQ-UHFFFAOYSA-N
Core Physicochemical Properties: A Predictive Analysis
The properties of {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine are largely dictated by the interplay between its polar amine and ether functionalities and the non-polar aromatic rings. For comparative analysis, we reference the known properties of 4-Methoxybenzylamine, which represents the core scaffold of our target molecule.
| Property | Predicted Value for Target Compound | Known Value for 4-Methoxybenzylamine | Rationale for Prediction |
| Physical State | Crystalline Solid or Viscous Oil | Clear, colorless to slightly yellow liquid | The significant increase in molecular weight and surface area due to the benzyloxymethyl group enhances intermolecular van der Waals forces, likely resulting in a solid or high-boiling liquid state at STP. |
| Melting Point (°C) | > 25°C | -10 °C[1] | Increased molecular weight and potential for more ordered crystal packing will raise the melting point significantly above that of its liquid analogue. |
| Boiling Point (°C) | > 300°C (at 760 mmHg) | 236-237 °C (at 760 mmHg)[1] | The addition of the C₈H₉O substituent substantially increases molecular mass and intermolecular forces, leading to a much higher boiling point. Decomposition may occur at atmospheric pressure. |
| Water Solubility | Low to Sparingly Soluble | Very Soluble[2][3] | While the amine and ether groups can act as hydrogen bond acceptors, the large, hydrophobic benzyloxymethyl group will dominate, drastically reducing aqueous solubility compared to the highly soluble 4-methoxybenzylamine. |
| logP (Octanol-Water) | ~3.5 - 4.5 | 1.15[3] | The introduction of a benzyl ether moiety adds significant lipophilicity. This is a critical parameter in drug development, influencing membrane permeability and protein binding.[4] |
| pKa (Basic) | ~9.0 - 9.2 | 9.30[5] | The amine group is basic. The benzyloxymethyl group at the meta position is weakly electron-withdrawing, which is expected to slightly decrease the basicity (lower the pKa) of the aminomethyl group compared to 4-methoxybenzylamine. |
Spectroscopic and Spectrometric Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation. The predicted ¹H and ¹³C NMR spectra for {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine in a standard solvent like CDCl₃ would exhibit characteristic signals.
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¹H NMR:
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Aromatic Protons: Multiple signals in the range of δ 6.8-7.4 ppm. The protons on the phenyl ring of the benzyl group will likely appear as a multiplet around δ 7.3 ppm. The three protons on the substituted benzene ring will appear as distinct signals, influenced by their methoxy, aminomethyl, and benzyloxymethyl neighbors.
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Benzylic Protons (O-CH₂-Ph): A singlet at approximately δ 4.5 ppm.
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Methylene Protons (Ar-CH₂-O): A singlet around δ 4.4 ppm.
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Aminomethyl Protons (Ar-CH₂-NH₂): A singlet around δ 3.8 ppm.
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Methoxy Protons (O-CH₃): A sharp singlet at approximately δ 3.9 ppm.
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Amine Protons (NH₂): A broad singlet, typically between δ 1.5-2.5 ppm, whose chemical shift is concentration-dependent and which will exchange with D₂O.[6]
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-
¹³C NMR:
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Aromatic Carbons: Signals in the δ 110-160 ppm region. The carbon bearing the methoxy group will be significantly downfield.
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Benzylic and Methylene Carbons: Signals for the three distinct -CH₂- groups will appear in the δ 45-75 ppm range.
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Methoxy Carbon: A signal around δ 55-56 ppm.
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Mass Spectrometry (MS)
Electrospray ionization (ESI) would be a suitable method.
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Molecular Ion: The protonated molecule [M+H]⁺ would be observed at m/z 258.14.
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Key Fragmentation Patterns: Benzylamines typically undergo characteristic fragmentation.[7][8] A primary fragmentation pathway would be the cleavage of the C-C bond alpha to the nitrogen, leading to the loss of the aminomethyl group or the formation of a stable benzylic or tropylium cation. Common fragments would include:
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Loss of NH₃ (ammonia) from the protonated parent ion.
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Cleavage yielding a benzyl cation (m/z 91).
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Cleavage yielding the substituted benzyl cation.
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Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.
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N-H Stretch: As a primary amine, two characteristic medium-intensity peaks are expected in the 3300-3500 cm⁻¹ region.[9]
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C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Signals will appear just below 3000 cm⁻¹.
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N-H Bend: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.[9]
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Ether): Strong, characteristic bands for the aryl and alkyl ether linkages will be present in the 1000-1300 cm⁻¹ range. Aromatic ethers typically show a strong band between 1250-1335 cm⁻¹.[9][10]
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C-N Stretch: An aliphatic C-N stretch is expected between 1020-1250 cm⁻¹.[9]
Experimental Protocols for Physicochemical Characterization
The following section details standardized, self-validating protocols for the empirical determination of the key physicochemical properties.
Melting Point Determination
Causality: The melting point is a fundamental property that indicates the purity of a crystalline solid. For a pure compound, the melting range is narrow. Impurities typically depress and broaden the melting range.[11] The capillary method is a standard and reliable technique for this determination.[12]
Methodology: Capillary Method
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
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Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.[13]
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Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.
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Heating:
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Observation & Recording:
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Record the temperature at which the first droplet of liquid appears (T₁).
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Record the temperature at which the entire sample has liquefied (T₂).
-
The melting point is reported as the range T₁ - T₂.
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Aqueous Solubility Determination
Causality: Solubility dictates a compound's behavior in aqueous environments, impacting everything from bioavailability to formulation. The OECD 105 guideline provides a robust framework for this measurement. The flask method is appropriate for substances with solubilities expected to be above 10⁻² g/L.[14]
Methodology: OECD 105 Flask Method
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Sample Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a flask.
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Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge or filter the solution using a temperature-controlled system to separate the saturated aqueous phase from the excess solid. This step is critical to prevent artifacts.[15]
-
Quantification: Accurately measure the concentration of the compound in the clear, saturated aqueous solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The process should be repeated to ensure the concentration has reached a plateau, confirming equilibrium has been achieved.
Caption: Workflow for solubility determination via the Flask Method.
Lipophilicity (logP) Determination
Causality: The n-octanol/water partition coefficient (logP) is the industry standard measure of a compound's lipophilicity. It is a key determinant of drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).[4] The shake-flask method is the traditional "gold standard" for its direct measurement.[16][17]
Methodology: Shake-Flask Method
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System Preparation: Pre-saturate n-octanol with water and water with n-octanol. Use a suitable buffer (e.g., phosphate-buffered saline at pH 7.4) for the aqueous phase to maintain a consistent ionization state for the amine.
-
Partitioning:
-
Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble).
-
Add a known volume of the second phase to a flask.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.
-
Allow the two phases to separate completely, often aided by centrifugation.
-
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentrations: P = C_oct / C_aq. The logP is the base-10 logarithm of P.
Caption: Workflow for logP determination via the Shake-Flask Method.
pKa Determination
Causality: The pKa value defines the extent of ionization of a molecule at a given pH. For an amine, the pKa of its conjugate acid indicates the pH at which 50% of the molecules are protonated. This is critical for understanding solubility, receptor binding, and membrane transport. Potentiometric titration is a highly accurate and widely used method for pKa determination.[18][19]
Methodology: Potentiometric Titration
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Sample Preparation: Dissolve a precisely weighed amount of the compound in a solution of known ionic strength (e.g., using 0.15 M KCl to maintain a constant activity coefficient).[20] If solubility is low, a co-solvent like methanol may be used, and the apparent pKa is determined.[21]
-
Titration Setup:
-
Calibrate a pH electrode with standard buffers (e.g., pH 4, 7, and 10).[20]
-
Immerse the calibrated electrode in the sample solution, which is continuously stirred.
-
-
Data Acquisition: Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the system to reach equilibrium.
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve. This can be determined accurately from the first or second derivative of the titration curve.[18]
-
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[22]
-
FILAB (2024), OECD 105 solubility test in the laboratory, [Link].[14]
-
Westlab Canada (2023), Measuring the Melting Point, [Link].[12]
-
LibreTexts Chemistry (2022), 6.1D: Step-by-Step Procedures for Melting Point Determination, [Link].[13]
-
Bouchoux, G., et al. (2004), Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations, PubMed, [Link].[7]
-
University of Technology (2021), Experiment (1) Determination of Melting Points, [Link].[11]
-
OECD iLibrary (n.d.), Test No. 105: Water Solubility, [Link].[22]
-
ResearchGate (n.d.), LogP / LogD shake-flask method v1, [Link].[16]
-
Creative Bioarray (n.d.), Protocol for Determining pKa Using Potentiometric Titration, [Link].[20]
-
Encyclopedia.pub (2022), Methods for Determination of Lipophilicity, [Link].[17]
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ECHA (n.d.), Determining the water solubility of difficult-to-test substances A tutorial review, [Link].[15]
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LibreTexts Chemistry (2024), 24.10: Spectroscopy of Amines, [Link].[6]
-
University of Wisconsin-La Crosse (n.d.), INFRARED SPECTROSCOPY (IR), [Link].
-
ResearchGate (n.d.), Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations, [Link].[8]
-
CompTox Chemicals Dashboard, EPA (2025), (R)-(+)-1-(4-Methoxyphenyl)ethylamine Properties, [Link].[5]
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Griti (2016), Infrared Spectroscopy Alcohols, Ethers, Amines Overview, YouTube, [Link].[10]
-
Senfeida (n.d.), China 4-Methoxybenzylamine Manufacturers Suppliers Factory, [Link].[3]
-
Development of Methods for the Determination of pKa Values, PMC, [Link].[19]
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